Ensulizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Absorption Properties and Benefits

Ensulizole primarily absorbs ultraviolet B (UVB) radiation, offering some protection against sunburn. Studies suggest it can provide protection against the formation of cyclobutane pyrimidine dimers (CPDs), a type of DNA damage caused by UVB exposure []. Additionally, its water solubility allows for the formulation of lightweight, non-greasy sunscreens [].

Potential Drawbacks and Safety Concerns

Despite its potential benefits, research raises concerns about the safety and efficacy of ensulizole.

- DNA Damage: In vitro and cell-based studies indicate that ensulizole can induce DNA strand breaks and photosensitize the formation of oxidized guanine bases, potentially contributing to DNA damage under UVA or UVB exposure []. This raises concerns about its long-term safety, particularly with repeated use.

- Limited UVA Protection: Ensulizole offers minimal protection against ultraviolet A (UVA) radiation, a significant factor in skin aging and some skin cancers. Therefore, sunscreens containing ensulizole should always be combined with broad-spectrum sunscreens offering UVA protection [].

- Photostability Concerns: Some studies suggest that ensulizole may degrade under UV light, potentially reducing its effectiveness over time []. Further research is needed to fully understand its photostability and the potential impact on sunscreen efficacy.

Ongoing Research and Development

Efforts are underway to address the limitations and concerns surrounding ensulizole. Researchers are exploring methods to:

- Enhance photostability: By formulating ensulizole with specific carrier molecules, researchers aim to improve its stability under UV light, potentially increasing its effectiveness [].

- Minimize potential risks: Investigating alternative formulations or delivery methods to minimize potential DNA damage and ensure safe application [].

Ensulizole is a synthetic organic compound specifically designed for sun protection. The exact origin of its discovery is unclear, but the US Food and Drug Administration (FDA) mandated its inclusion by name on sunscreen labels in 1999 []. Its significance lies in its ability to absorb ultraviolet (UV) radiation, particularly UVB rays, which are linked to sunburn and contribute to skin cancer development [].

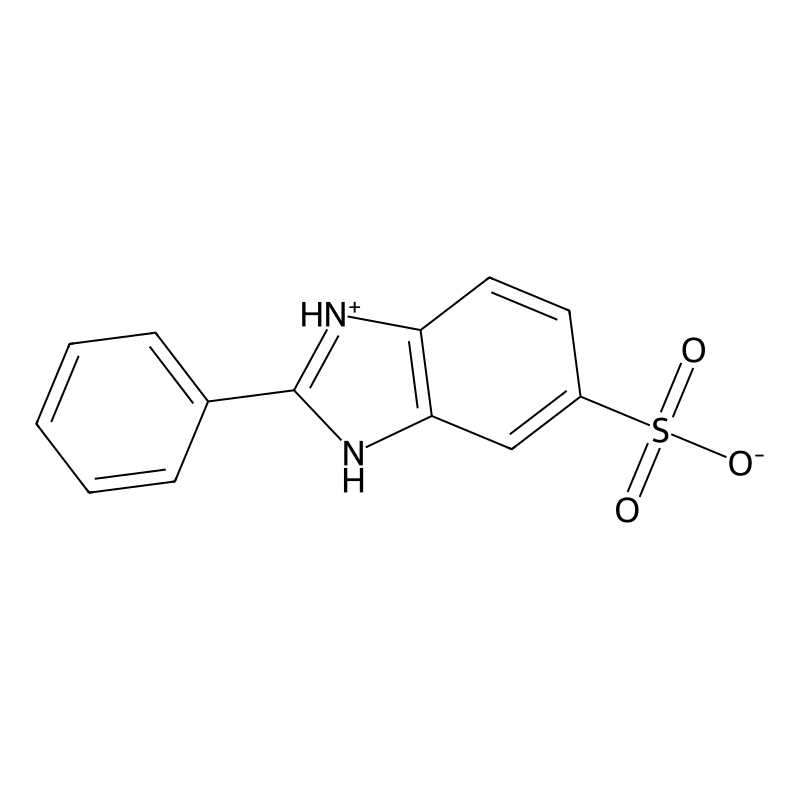

Molecular Structure Analysis

Ensulizole possesses a heterocyclic structure with a central benzimidazole ring containing a nitrogen atom in each of its two benzene rings. One of these benzene rings is linked to a sulfonic acid group (SO3H), while the other remains unsubstituted []. This structure is key to its function, as the aromatic rings with alternating single and double bonds allow for efficient absorption of UV radiation [].

Physical And Chemical Properties Analysis

Ensulizole acts as a UV filter by absorbing UVB radiation (290-340 nm) []. When a UVB photon strikes an ensulizole molecule, the energy is absorbed, promoting an electron to a higher energy level. This excited state is unstable, and the molecule releases the energy through various mechanisms, including heat dissipation or fluorescence. By absorbing UVB radiation, ensulizole prevents it from reaching the skin's deeper layers, thereby protecting against sunburn and potential DNA damage.

However, it's important to note that ensulizole offers minimal protection against UVA rays (320-400 nm), which are also linked to skin aging and cancer []. Therefore, for broad-spectrum protection, ensulizole is often combined with other sunscreen agents that absorb UVA radiation, such as titanium dioxide or avobenzone.

- Oxidation Reactions: Upon exposure to UV-B light, ensulizole can oxidize guanine bases in DNA. This process can lead to the formation of reactive oxygen species (ROS), which may cause DNA strand breaks and other cellular damage .

- Photosensitization: Ensulizole acts as a photosensitizer, meaning it can generate singlet oxygen and other ROS when exposed to UV light. This property contributes to its effectiveness as a UV filter but also raises concerns about potential DNA damage and mutations .

The biological activity of ensulizole is primarily linked to its role as a sunscreen agent. While it protects against UV-B radiation, studies have shown that it can also induce oxidative stress due to the generation of ROS. This oxidative stress can interfere with cellular signaling pathways and lead to mutations or cell death if not adequately mitigated .

Furthermore, research indicates that ensulizole may cause DNA damage through mechanisms involving the formation of oxidized guanine bases after UV exposure . Despite these concerns, ensulizole's ability to absorb UV-B rays makes it a valuable component in many cosmetic and dermatological products.

Ensulizole can be synthesized through various chemical pathways, typically involving the condensation of specific benzene derivatives. A common synthesis route involves:

- Formation of Benzimidazole: The initial step involves synthesizing the benzimidazole core through the reaction of o-phenylenediamine with carboxylic acids or their derivatives.

- Sulfonation: The resulting benzimidazole compound is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the appropriate position on the aromatic ring.

This method yields the desired water-soluble form of ensulizole suitable for use in sunscreen formulations .

Ensulizole is predominantly used in:

- Sunscreens: As a UV-B filter, it is incorporated into various sunscreen products to protect against sunburn and skin damage.

- Cosmetics: Due to its water solubility and lightweight feel, ensulizole is also found in moisturizers and cosmetic formulations aimed at daily sun protection.

- Dermatological Products: It is utilized in products designed for sensitive skin or those requiring non-greasy formulations .

Interaction studies involving ensulizole have highlighted its potential effects on cellular systems:

- Reactive Oxygen Species Generation: Studies show that ensulizole can produce excess ROS upon UV exposure, which may lead to oxidative stress and subsequent cellular damage .

- DNA Damage: In vitro studies have demonstrated that ensulizole can cause DNA strand breaks and mutations through its photosensitizing properties .

These findings underscore the importance of understanding both the protective benefits and potential risks associated with ensulizole in skincare products.

Ensulizole shares similarities with several other sunscreen agents but possesses unique characteristics that distinguish it:

| Compound Name | Type | UV Protection Spectrum | Water Solubility | Unique Features |

|---|---|---|---|---|

| Avobenzone | Chemical | UVA | Poor | Effective against UVA; often paired with UVB filters |

| Octocrylene | Chemical | UVB | Poor | Stabilizes other sunscreen agents |

| Zinc Oxide | Mineral | UVA & UVB | Poor | Physical blocker; provides broad-spectrum protection |

| Titanium Dioxide | Mineral | UVA & UVB | Poor | Physical blocker; often used in sensitive formulations |

| Oxybenzone | Chemical | UVA & UVB | Poor | Controversial due to environmental concerns |

Ensulizole's water solubility allows for lighter formulations compared to many traditional sunscreen agents, making it particularly appealing for cosmetic applications where a non-greasy finish is desired .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 139 of 157 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 18 of 157 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Tolfenamic_acid

Use Classification

General Manufacturing Information

Dates

Rai R, Shanmuga SC, Srinivas C: Update on photoprotection. Indian J Dermatol. 2012 Sep;57(5):335-42. doi: 10.4103/0019-5154.100472. [PMID:23112351]

Inbaraj JJ, Bilski P, Chignell CF: Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochem Photobiol. 2002 Feb;75(2):107-16. [PMID:11883597]

ENSULIZOLE: material safety data sheet - Cymit Quimica, SL